

Kistrin biological function and pathways

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An In-depth Technical Guide on the Biological Function and Pathways of Sestrins

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the Sestrin family of proteins, their core biological functions, and their intricate involvement in key cellular signaling pathways. Sestrins are highly conserved, stress-inducible proteins that play a pivotal role in maintaining cellular homeostasis. Their functions are primarily centered on the regulation of the mTORC1 signaling pathway in response to amino acid availability, particularly leucine, and the suppression of reactive oxygen species (ROS). This guide details the molecular mechanisms underlying these functions, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to Sestrins

The Sestrin family of proteins consists of three paralogs in mammals: Sestrin1 (SESN1), Sestrin2 (SESN2), and Sestrin3 (SESN3). These proteins are induced by a variety of cellular stressors, including genotoxic stress, oxidative stress, hypoxia, and nutrient deprivation. They act as crucial regulators of metabolic homeostasis and have been implicated in a wide range of physiological and pathological processes, including aging, metabolic diseases, and cancer.

Core Biological Functions

The primary biological functions of Sestrins revolve around two key cellular processes:

- **Inhibition of mTORC1 Signaling:** Sestrins are critical negative regulators of the mechanistic target of rapamycin complex 1 (mTORC1), a central kinase that governs cell growth, proliferation, and metabolism. This inhibition is primarily mediated through two distinct but interconnected pathways.
- **Suppression of Reactive Oxygen Species (ROS):** Sestrins possess antioxidant properties, helping to mitigate cellular damage caused by the accumulation of ROS.

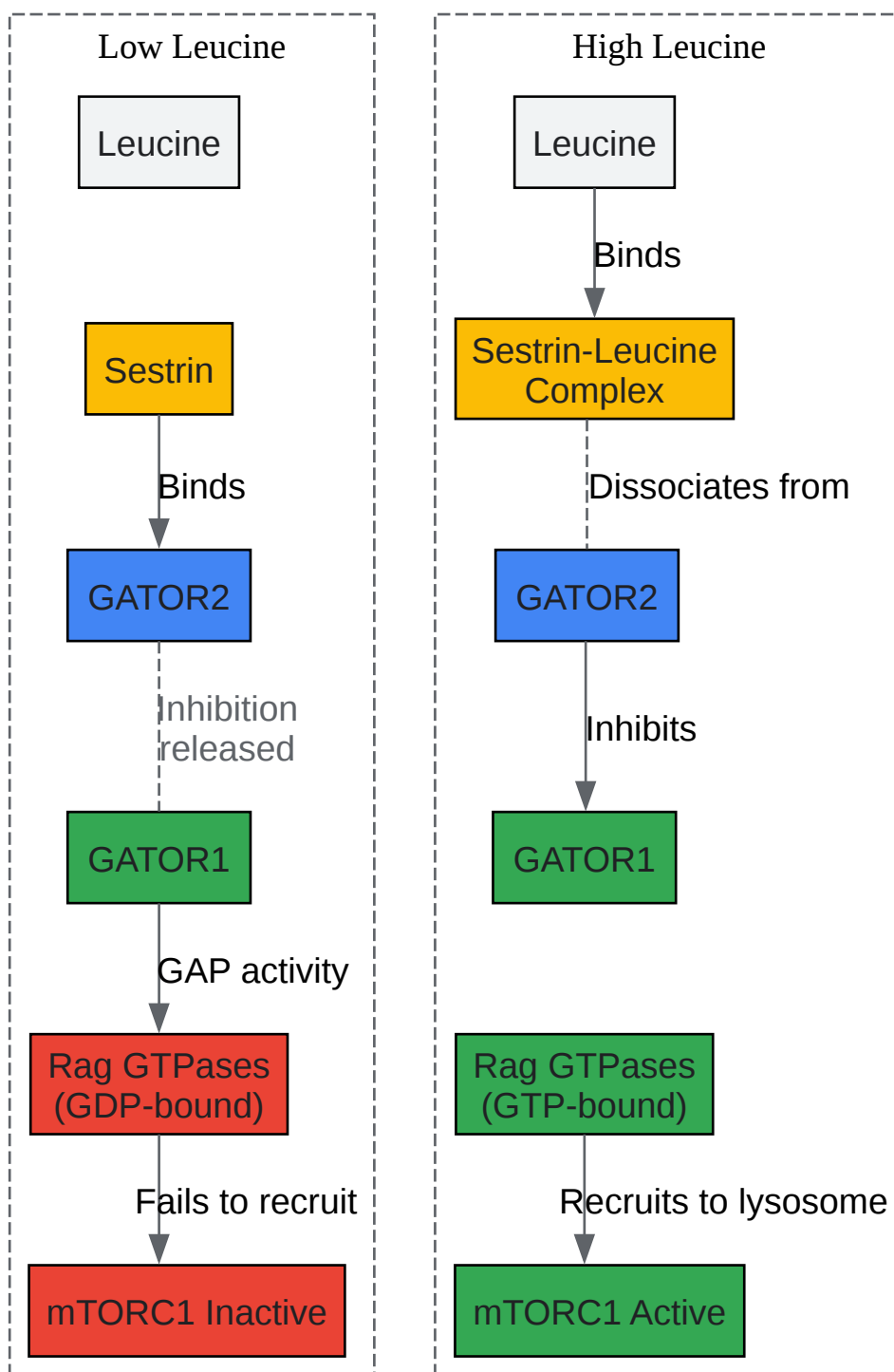
Sestrin Signaling Pathways

Sestrins exert their regulatory functions through complex signaling networks. The most well-characterized of these are the mTORC1 and AMPK pathways.

The Sestrin-GATOR-Rag GTPase Pathway for mTORC1 Regulation

In the absence of amino acids, particularly leucine, Sestrins bind to the GATOR2 protein complex. This interaction relieves GATOR2's inhibition of GATOR1, a GTPase-activating protein (GAP) for the RagA/B GTPases. Activated GATOR1 then promotes the hydrolysis of GTP on RagA/B, leading to the inactivation of the Rag GTPase heterodimer. Inactive Rag GTPases are unable to recruit mTORC1 to the lysosomal surface, its site of activation, thereby inhibiting mTORC1 signaling.

When intracellular leucine levels are high, leucine binds directly to Sestrins, causing a conformational change that leads to the dissociation of the Sestrin-GATOR2 complex. This allows GATOR2 to inhibit GATOR1, resulting in the activation of Rag GTPases and subsequent mTORC1 activation.

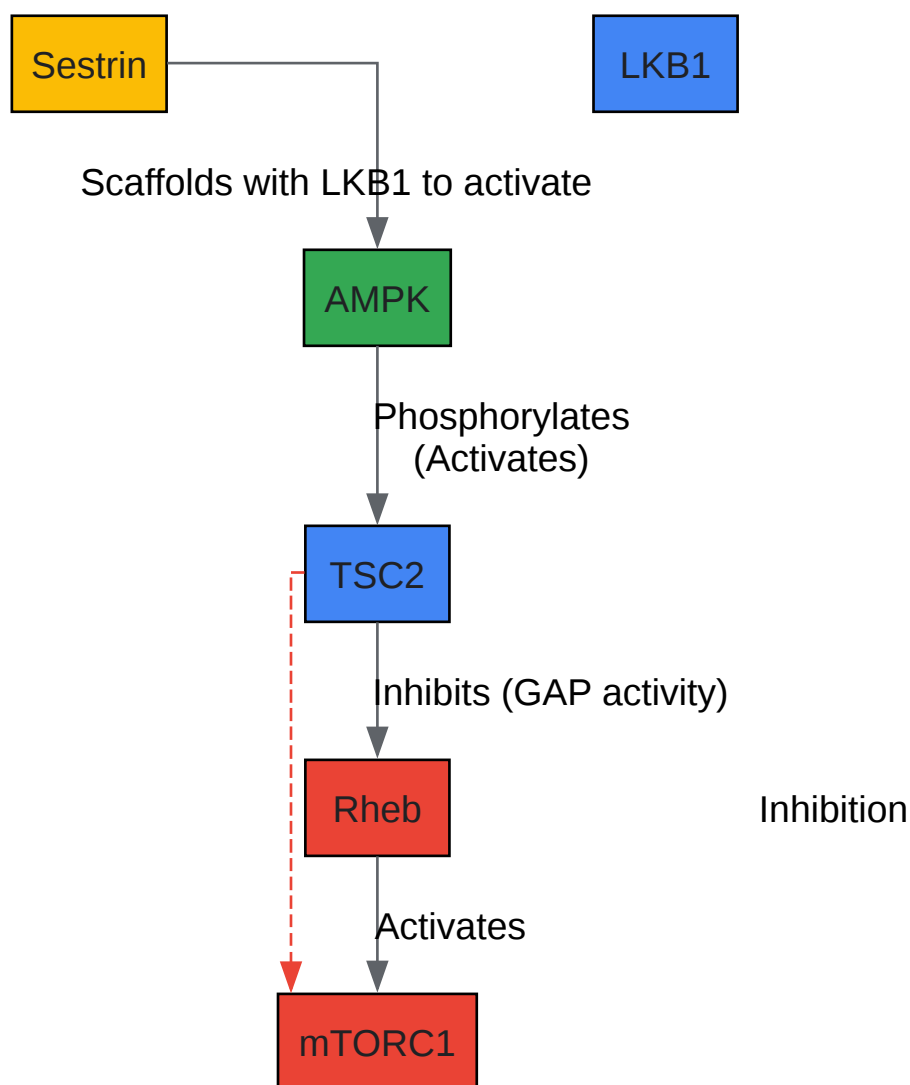


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Sestrin-GATOR-Rag GTPase signaling pathway.

The Sestrin-AMPK-TSC2 Pathway for mTORC1 Regulation

Sestrins can also inhibit mTORC1 through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Sestrins can act as scaffold proteins, facilitating the phosphorylation and activation of AMPK by its upstream kinase, LKB1. Activated AMPK then phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a direct activator of mTORC1.



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Sestrin-AMPK-TSC2 signaling pathway.

Data Presentation: Quantitative Insights into Sestrin Interactions

Quantitative data on Sestrin interactions is crucial for understanding the sensitivity and dynamics of its signaling pathways. The most well-characterized quantitative interaction is the binding of leucine to Sestrins.

| Sestrin Isoform | Ligand | Binding Affinity (Kd) | Method | Reference(s) |
|--------------------|---------|-------------------------------|--|---|
| Human Sestrin2 | Leucine | ~20 μ M | Equilibrium binding assay | [1] [2] |
| Drosophila Sestrin | Leucine | ~100 μ M | Equilibrium binding assay | [3] |
| Human Sestrin1 | Leucine | Higher affinity than Sestrin2 | Leucine-induced dissociation from GATOR2 | [4] [5] |
| Human Sestrin3 | Leucine | Lower affinity than Sestrin2 | Leucine-induced dissociation from GATOR2 | [4] [5] |

Note: Specific Kd values for human Sestrin1 and Sestrin3 binding to leucine, and for Sestrin interactions with other proteins like GATOR2 and AMPK, are not yet well-defined in the literature.

Experimental Protocols

A variety of experimental techniques are employed to investigate the biological functions and signaling pathways of Sestrins. Below are detailed methodologies for key experiments cited in Sestrin research.

Co-Immunoprecipitation of Sestrin2 and GATOR2

This protocol is used to demonstrate the physical interaction between Sestrin2 and the GATOR2 complex in cells.

Objective: To immunoprecipitate endogenous or overexpressed Sestrin2 and detect the co-precipitation of GATOR2 components.

Methodology:

- Cell Culture and Lysis:
 - Culture HEK293T or other suitable cells to 80-90% confluency.
 - For amino acid starvation experiments, incubate cells in amino acid-free medium for 50 minutes, followed by stimulation with a complete amino acid medium for 10 minutes if required.
 - Wash cells with ice-cold PBS and lyse in Triton-based lysis buffer (e.g., 1% Triton X-100, 40 mM HEPES pH 7.4, 10 mM β -glycerophosphate, 10 mM pyrophosphate, 2.5 mM MgCl₂) supplemented with protease inhibitors.
 - Clarify the cell lysates by centrifugation at 13,000 rpm for 10 minutes at 4°C.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
 - Incubate the pre-cleared lysate with an anti-Sestrin2 antibody or an anti-FLAG antibody (for FLAG-tagged Sestrin2) overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
- Washing and Elution:
 - Wash the beads three to five times with lysis buffer (a high-salt wash with 500 mM NaCl can be included to reduce non-specific binding).
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies against GATOR2 components (e.g., Mios, WDR24) and Sestrin2.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

CRISPR-Cas9 Mediated Knockout of Sestrin

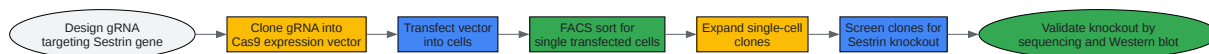
This protocol describes the generation of Sestrin knockout cell lines to study the loss-of-function phenotypes.

Objective: To create a stable cell line lacking the expression of a specific Sestrin isoform.

Methodology:

- gRNA Design and Cloning:
 - Design single guide RNAs (sgRNAs) targeting an early exon of the Sestrin gene of interest using online tools (e.g., Benchling, CRISPR Design Tool).
 - Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequence.
 - Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).
- Transfection and Single-Cell Sorting:
 - Transfect the gRNA/Cas9 plasmid into the target cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.
 - 48 hours post-transfection, harvest the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
- Clonal Expansion and Screening:
 - Culture the single-cell clones until they form visible colonies.

- Expand the clones and screen for Sestrin knockout by Western blot analysis of protein expression and by sequencing the genomic DNA at the target locus to identify insertions or deletions (indels).



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